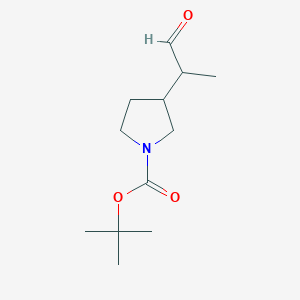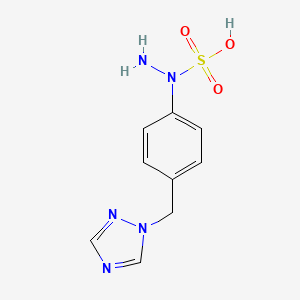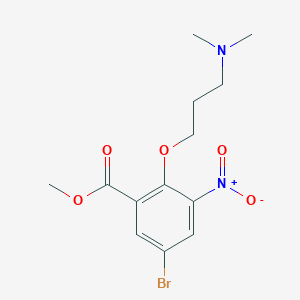
Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate is an organic compound with a complex structure, featuring a bromine atom, a nitro group, and a dimethylamino propoxy side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 5-bromo-2-hydroxybenzoate to introduce the nitro group. This is followed by the substitution of the hydroxyl group with a dimethylamino propoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The dimethylamino propoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-aminobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino propoxy side chain can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 5-chloro-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 5-bromo-2-(3-(dimethylamino)propoxy)-3-nitrobenzoate is unique due to the combination of its bromine atom, nitro group, and dimethylamino propoxy side chain. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H17BrN2O5 |
|---|---|
Molekulargewicht |
361.19 g/mol |
IUPAC-Name |
methyl 5-bromo-2-[3-(dimethylamino)propoxy]-3-nitrobenzoate |
InChI |
InChI=1S/C13H17BrN2O5/c1-15(2)5-4-6-21-12-10(13(17)20-3)7-9(14)8-11(12)16(18)19/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
UOLSWFITWAGLIS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCOC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)


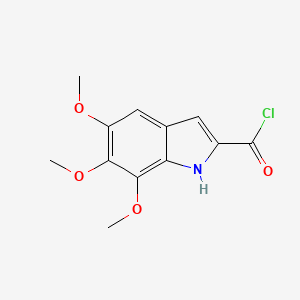

![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
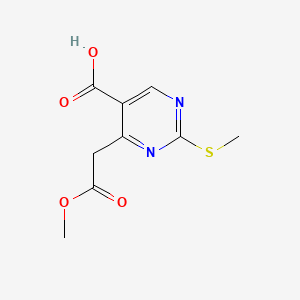


![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
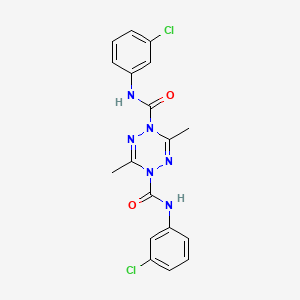
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)
